molecular formula C10H13NO B1317676 2-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 55000-14-1

2-[(2-Methylprop-2-en-1-yl)oxy]aniline

Cat. No. B1317676
Key on ui cas rn: 55000-14-1
M. Wt: 163.22 g/mol
InChI Key: KXWXNGOHHAPVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04886868

Procedure details

The starting material was ortho-methallyloxyacetamidobenzene, which was obtained under the same conditions as those described in Example 4, paragraph (4.1), for paramethallyloxyacetamidobenzene.
Name
ortho-methallyloxyacetamidobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
paramethallyloxyacetamidobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OCC([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)C(=C)C.[CH2:16]([O:20]C1C=CC(N)=CC=1)[C:17](=[CH2:19])[CH3:18]>>[CH2:16]([O:20][C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:9])[C:17](=[CH2:18])[CH3:19]

Inputs

Step One
Name
ortho-methallyloxyacetamidobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)OCC(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)OC1=CC=C(N)C=C1
Step Three
Name
paramethallyloxyacetamidobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)OCC(=O)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was obtained under the same conditions as

Outcomes

Product
Name
Type
Smiles
C(C(C)=C)OC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.